1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one, also known by its IUPAC name (E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one, is an organic compound with the molecular formula CHClO and a molecular weight of approximately 231.50 g/mol. This compound is classified as a chlorinated ketone, characterized by the presence of ethoxy and methyl groups, which contribute to its versatility in various chemical reactions and applications. It has a CAS number of 121781-57-5 and is recognized for its potential in organic synthesis and material science .
The synthesis of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one typically involves several key steps:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
The molecular structure of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 231.50 g/mol |
| IUPAC Name | 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one |
| InChI | InChI=1S/C7H9Cl3O2/c1-3-12... |
| InChI Key | BGHXUMZQYBZECU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC=C(C)C(=O)C(Cl)(Cl)Cl |
The structure features a carbon backbone with three chlorine atoms attached to one carbon atom, contributing to its reactivity .
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is involved in various chemical reactions:
Substitution Reactions:
Addition Reactions:
These reactions highlight the compound's utility in organic synthesis and its ability to participate in diverse chemical transformations .
The mechanism of action for 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one primarily involves its reactivity with nucleophiles and electrophiles. For instance:
In peptide synthesis applications:
The specific pathways and molecular targets depend on the context of the reactions being performed .
The physical and chemical properties of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one are summarized as follows:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Storage Conditions | Inert atmosphere at 2–8°C |
| Hazard Statements | H302-H312-H315-H319-H332-H335-H227 |
These properties indicate that while the compound is stable under certain conditions, it requires careful handling due to its hazardous nature .
The scientific applications of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one include:
Organic Synthesis:
Peptide Synthesis:
Material Science:
These applications underscore the compound's versatility in both academic research and industrial processes .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1